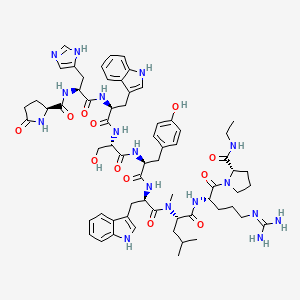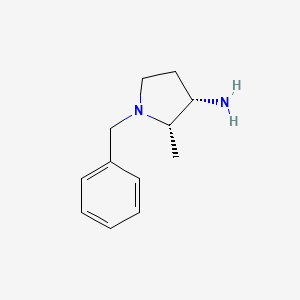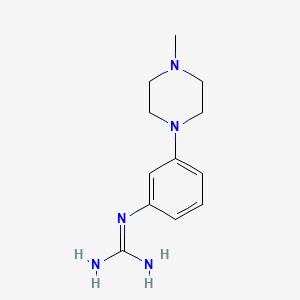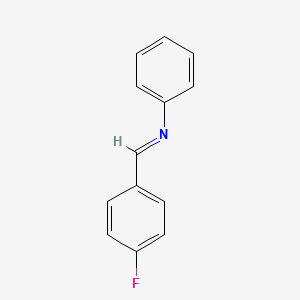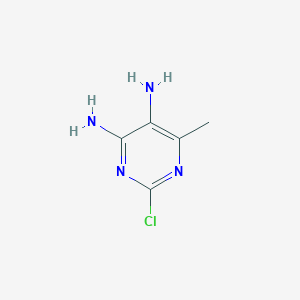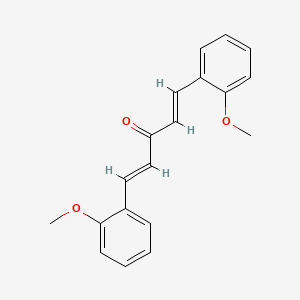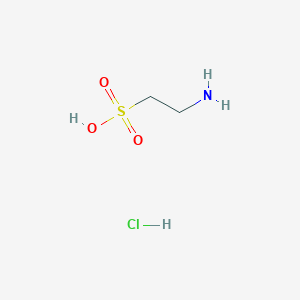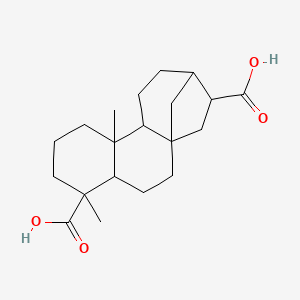
エント-カウラン-17,19-ジオイック酸
概要
説明
Ent-kauran-17,19-dioic acid is a diterpenoid compound belonging to the kaurane family It is a naturally occurring compound found in various plants, including maize and Annona squamosa
科学的研究の応用
Ent-kauran-17,19-dioic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other bioactive kaurane derivatives.
Biology: Studied for its role in plant defense mechanisms as a phytoalexin.
Medicine: Investigated for its antimicrobial, anti-inflammatory, and anticancer properties.
生化学分析
Biochemical Properties
Ent-kauran-17,19-dioic acid is part of the maize kauralexin A series, which includes other metabolites such as ent-kauran-17-oic acid and ent-kaur-19-al-17-oic acid . These compounds are produced by maize in response to biotic attack, and they exhibit antimicrobial and anti-feedant activity . The biochemical reactions involving Ent-kauran-17,19-dioic acid and its interactions with enzymes, proteins, and other biomolecules are still being elucidated .
Cellular Effects
The cellular effects of Ent-kauran-17,19-dioic acid are largely related to its defensive role in plants. It is part of the plant’s arsenal against pests, contributing to resistance against both microbial and insect attacks
Molecular Mechanism
The molecular mechanism of action of Ent-kauran-17,19-dioic acid involves its interaction with various biomolecules. It is believed to exert its effects through binding interactions with these molecules, potentially leading to enzyme inhibition or activation and changes in gene expression
Temporal Effects in Laboratory Settings
Dosage Effects in Animal Models
Currently, there is limited information available on the effects of Ent-kauran-17,19-dioic acid at different dosages in animal models
Metabolic Pathways
Ent-kauran-17,19-dioic acid is involved in the terpenoid biosynthesis pathway in maize . This pathway involves a variety of enzymes and cofactors, and it leads to the production of a diverse array of terpenoid compounds, including Ent-kauran-17,19-dioic acid .
Transport and Distribution
Subcellular Localization
The subcellular localization of Ent-kauran-17,19-dioic acid and its effects on activity or function are not well-documented. Future studies could provide valuable insights into any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions: Ent-kauran-17,19-dioic acid can be synthesized through various chemical transformations of ent-kaurenoic acid. The synthetic routes often involve oxidation reactions to introduce carboxyl groups at the 17th and 19th positions of the kaurane skeleton. For instance, ent-kaurenoic acid can be oxidized using reagents like potassium permanganate or chromium trioxide under controlled conditions to yield ent-kauran-17,19-dioic acid .
Industrial Production Methods: Industrial production of ent-kauran-17,19-dioic acid typically involves extraction from plant sources. Plants like Siegesbeckia orientalis and Annona squamosa are known to contain significant amounts of this compound. The extraction process involves solvent extraction followed by purification using chromatographic techniques.
化学反応の分析
Types of Reactions: Ent-kauran-17,19-dioic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the carboxyl groups to hydroxyl groups.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the kaurane skeleton.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions include various hydroxylated, halogenated, and oxidized derivatives of ent-kauran-17,19-dioic acid .
作用機序
The mechanism of action of ent-kauran-17,19-dioic acid involves its interaction with various molecular targets and pathways. In plants, it acts as a phytoalexin, providing defense against pathogens and pests. It inhibits the growth of fungi and bacteria by disrupting their cell membranes and metabolic pathways. In medical research, it has been shown to induce apoptosis in cancer cells and inhibit inflammatory pathways by modulating the activity of specific enzymes and signaling molecules .
類似化合物との比較
- Ent-kaur-15-en-19-al-17-oic acid
- Ent-kaur-19-al-17-oic acid
- Ent-kaur-16-en-19-oic acid
Comparison: Ent-kauran-17,19-dioic acid is unique due to the presence of two carboxyl groups at the 17th and 19th positions, which confer distinct chemical reactivity and biological activity. Compared to other kaurane diterpenoids, it exhibits stronger antimicrobial and anti-inflammatory properties, making it a valuable compound for various applications .
特性
IUPAC Name |
5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5,14-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-18-7-3-8-19(2,17(23)24)14(18)6-9-20-10-12(4-5-15(18)20)13(11-20)16(21)22/h12-15H,3-11H2,1-2H3,(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITLMPHPGUZLGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)C(C4)C(=O)O)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


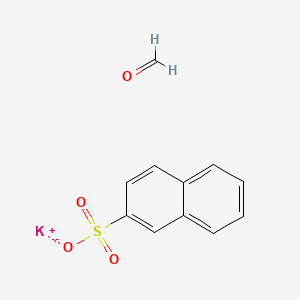
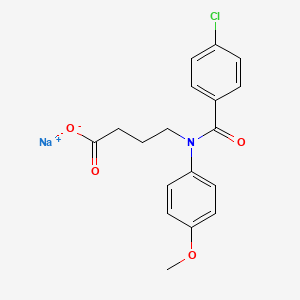
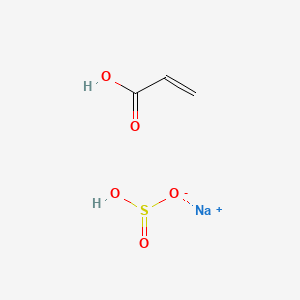
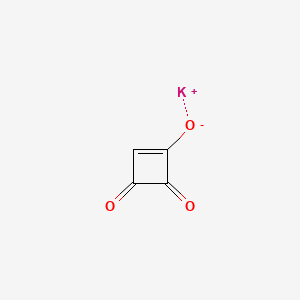
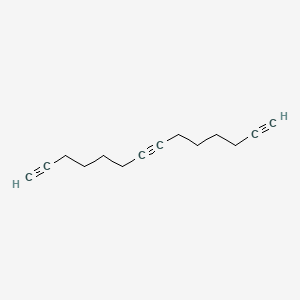
![ethyl 6-oxo-2,3,4,6-tetrahydro-1H-pyrido[1,2-a]pyrimidine-9-carboxylate](/img/structure/B1630246.png)
